molecular formula C11H13N3O4 B8725674 2-Bis(2-hydroxyethyl)amino-5-nitrobenzonitrile

2-Bis(2-hydroxyethyl)amino-5-nitrobenzonitrile

Cat. No.: B8725674
M. Wt: 251.24 g/mol
InChI Key: KJWNOKQJSWOLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bis(2-hydroxyethyl)amino-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C11H13N3O4 and its molecular weight is 251.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]-5-nitrobenzonitrile

InChI

InChI=1S/C11H13N3O4/c12-8-9-7-10(14(17)18)1-2-11(9)13(3-5-15)4-6-16/h1-2,7,15-16H,3-6H2

InChI Key

KJWNOKQJSWOLMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)N(CCO)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-5-nitrobenzonitrile (25.5 g) and silver nitrate (28.5 g) were added to diethanolamine (102 g) and the mixture was stirred at 100° C. for 1 h. The reaction mixture was cooled to room temperature and the solid was filtered off. To the filtrate was added water and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate, after which the solvent was evaporated under reduced pressure. Diisopropyl ether was added to the residue to allow crystallization. The crystals were recrystallized from hydrous methanol to give 2-bis(2-hydroxyethyl)amino-5-nitrobenzonitrile (21.2 g).
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
catalyst
Reaction Step One

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